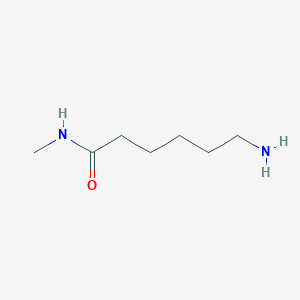

Hexanamide, 6-amino-N-methyl-

Description

Contextualization within the Field of N-Methylated Amino Amides and Fatty Amides

To understand the potential of Hexanamide (B146200), 6-amino-N-methyl-, it is essential to first consider the broader categories to which it belongs.

Fatty Amides are derived from fatty acids where an amine group replaces the hydroxyl group of the carboxylic acid. taylorandfrancis.com These compounds are widely used in industrial applications, serving as slip agents, anti-blocking agents, and lubricants in the manufacturing of polymers like polyolefins. sciencepublishinggroup.com Their utility stems from the long alkyl chains which impart desirable physical properties. Although Hexanamide, 6-amino-N-methyl- has a shorter six-carbon chain than typical fatty amides, it shares the fundamental amide structure that defines this class.

N-Methylated Amino Amides represent a critical modification in medicinal chemistry and peptide science. researchgate.net The introduction of a methyl group onto the amide nitrogen (N-methylation) is a key strategy for enhancing the pharmacological properties of peptides. merckmillipore.com This modification can dramatically increase a peptide's stability against enzymatic degradation, improve its solubility, and enhance its ability to cross cell membranes. merckmillipore.comresearchgate.netd-nb.info N-methylation is a feature of naturally occurring bioactive peptides, like the immunosuppressant cyclosporine A, and is widely employed in the design of new therapeutic agents. d-nb.infoacs.org

Hexanamide, 6-amino-N-methyl- uniquely combines features of both groups. It possesses a linear aliphatic backbone akin to a short-chain fatty amide and the N-methylated amide characteristic of advanced peptidomimetics. This hybrid structure makes it a molecule of interest for creating novel materials and complex organic structures.

Significance of Hexanamide, 6-amino-N-methyl- in Organic Synthesis and Materials Science

While direct research on Hexanamide, 6-amino-N-methyl- is limited, its significance can be inferred from the applications of structurally similar compounds.

In Materials Science, the potential applications are particularly promising. Polyamides, such as Nylon 6, are formed from monomers containing amino and carboxylic acid (or amide) functionalities. aits-tpt.edu.in The parent molecule, 6-aminohexanamide (B1206404), is a direct precursor to Nylon 6. nih.gov By analogy, Hexanamide, 6-amino-N-methyl- could be used as a monomer to produce a novel, N-methylated polyamide.

The presence of the N-methyl group would be expected to disrupt the regular hydrogen bonding that occurs between chains in traditional polyamides. This could lead to materials with:

Lower crystallinity and melting points.

Increased solubility in a wider range of solvents.

Altered mechanical properties, such as increased flexibility. researchgate.net

Modified surface properties when used in blends or as a surface modifier. researchgate.net

Furthermore, related functional amides have been used to create specialized materials. For instance, 6-amino-N-hydroxyhexanamide has been grafted onto resins to create materials that can effectively adsorb heavy metal ions from water. This suggests that Hexanamide, 6-amino-N-methyl- could be used for surface functionalization to create materials with tailored chemical and physical properties. mdpi.com

Review of Current Research Gaps and Emerging Academic Directions for Hexanamide, 6-amino-N-methyl-

The primary research gap is the lack of fundamental data on Hexanamide, 6-amino-N-methyl- itself. There is a clear need for studies focused on its efficient synthesis, purification, and full characterization of its physicochemical properties.

Interactive Data Table: Predicted Properties of Hexanamide, 6-amino-N-methyl- Below are some predicted properties for the compound. Note that these are computational estimates and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | - |

| Molecular Weight | 144.22 g/mol | - |

| IUPAC Name | 6-amino-N-methylhexanamide | - |

| XLogP3 | -1.0 | Computational Estimate |

| Hydrogen Bond Donors | 2 | Computational Estimate |

| Hydrogen Bond Acceptors | 2 | Computational Estimate |

Emerging research directions should focus on leveraging its unique bifunctional and N-methylated structure:

Novel Polyamide Synthesis: A key direction is the polymerization of Hexanamide, 6-amino-N-methyl- to create a new class of N-methylated polyamides. Research should investigate how polymerization conditions affect the molecular weight and properties of the resulting polymer. A thorough study of these new materials could reveal applications in areas requiring flexible, soluble, or biocompatible polymers. mdpi.comnih.gov

Monomer for Copolymers: Exploring its use as a comonomer with traditional polyamide precursors (like caprolactam) could generate a family of copolymers with tunable properties. Even small amounts of this N-methylated monomer could significantly alter the bulk properties of the final material. researchgate.net

Bioconjugation and Medicinal Chemistry: The terminal amino group provides a handle for attaching the molecule to biomolecules or drug delivery platforms. The N-methylated amide linker could offer enhanced stability in biological environments compared to standard, non-methylated linkers. nih.gov

Surface Modification: The molecule could be grafted onto the surface of various substrates (e.g., silica, gold, other polymers) to alter their surface energy, wettability, and biocompatibility. This could be valuable for creating non-fouling surfaces for medical devices or specialized filtration membranes. mdpi.com

Interactive Data Table: Comparison with Related Amide Structures This table highlights the structural differences and primary applications of Hexanamide, 6-amino-N-methyl- and related compounds.

| Compound Name | Key Structural Features | Primary Field of Interest |

| Hexanamide, 6-amino-N-methyl- | C6 chain, C6-amino group, N-methyl amide | Potential monomer for novel polyamides |

| 6-Aminohexanamide | C6 chain, C6-amino group, primary amide | Monomer for Nylon 6 |

| N-Methoxy-N-methylhexanamide | C6 chain, N-methoxy-N-methyl amide (Weinreb amide) | Organic synthesis reagent evitachem.com |

| N-Methylated Peptides | Peptide backbone with one or more N-methyl amide bonds | Medicinal chemistry, drug discovery nagoya-u.ac.jp |

| Fatty Amides (e.g., Oleamide) | Long alkyl chain (e.g., C18), primary amide | Polymer additives (slip/anti-block agents) sciencepublishinggroup.com |

Structure

3D Structure

Properties

CAS No. |

23435-13-4 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

6-amino-N-methylhexanamide |

InChI |

InChI=1S/C7H16N2O/c1-9-7(10)5-3-2-4-6-8/h2-6,8H2,1H3,(H,9,10) |

InChI Key |

BUSHYIBZUMHUEU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCCCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexanamide, 6 Amino N Methyl and Its Analogues

Strategic Design of Precursor Molecules for Hexanamide (B146200), 6-amino-N-methyl-

The successful synthesis of the target compound heavily relies on the careful preparation of its key precursors. This involves the synthesis of derivatives of 6-aminohexanoic acid and the selective introduction of a methyl group onto a nitrogen atom.

Synthesis of 6-Aminohexanoic Acid Derivatives

6-Aminohexanoic acid is a foundational precursor for Hexanamide, 6-amino-N-methyl-. It is an ω-amino acid that provides the six-carbon backbone of the target molecule. mdpi.comresearchgate.net Industrially, 6-aminohexanoic acid is often produced through the hydrolysis of ε-caprolactam. mdpi.com This molecule is a synthetic analog of the amino acid lysine and is frequently used as a flexible and hydrophobic linker in the synthesis of modified peptides and other biologically active structures. mdpi.comresearchgate.net

For the synthesis of Hexanamide, 6-amino-N-methyl-, derivatives of 6-aminohexanoic acid are often required where one of the functional groups (the amino or the carboxylic acid) is protected to prevent unwanted side reactions during subsequent steps. For instance, the amino group can be protected with common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) before the activation of the carboxylic acid for amide bond formation.

Methodologies for N-Methylation of Amine and Amide Functions

The introduction of the N-methyl group is a critical step in the synthesis of Hexanamide, 6-amino-N-methyl-. There are various methodologies for the N-methylation of primary amines and amides, with the choice of method depending on the substrate and the desired selectivity. nih.govresearchgate.net

A comprehensive review of mono-alkylation methodologies highlights several approaches to prevent overalkylation. nih.gov One modern and highly selective method involves the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), which act as safe and easy-to-handle solid methylating agents for the monoselective N-methylation of amides. acs.orgorganic-chemistry.org Other sustainable alternatives to traditional alkylating agents include the use of dimethyl carbonate or methanol (B129727) in the presence of catalysts. liv.ac.uk For instance, ruthenium catalysts can be employed for the N-methylation of amides using methanol. organic-chemistry.org Another approach utilizes dimethyl sulfoxide (DMSO) in the presence of formic acid as a novel and green method for amine methylation. liv.ac.uk

| N-Methylation Reagent/System | Substrate | Key Features |

| Phenyl trimethylammonium iodide (PhMe₃NI) / Cs₂CO₃ | Amides, Indoles | High monoselectivity, high yields, safe and easy to handle. acs.org |

| Dimethyl sulfoxide (DMSO) / Formic Acid | Amines | Green and practical, broad substrate scope. liv.ac.uk |

| Methanol / Ruthenium(II) catalyst | Amides | Efficient for N-methylation. organic-chemistry.org |

| Dimethyl carbonate / Catalyst | Amines | Green alternative to traditional alkylating agents. liv.ac.uk |

Optimized Amide Bond Formation Techniques for Hexanamide, 6-amino-N-methyl- Synthesis

The formation of the amide bond is the central transformation in the synthesis of Hexanamide, 6-amino-N-methyl-. This section details the reagents and conditions optimized for this crucial step, as well as strategies to control the reaction's regioselectivity.

Coupling Reagents and Catalyst Systems in Hexanamide Formation

The condensation of a carboxylic acid and an amine to form an amide bond generally requires the activation of the carboxylic acid. hepatochem.com A wide variety of coupling reagents and catalyst systems have been developed for this purpose.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acs.orgpeptide.comnih.gov To improve efficiency and prevent side reactions such as racemization, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. hepatochem.comnih.gov

Phosphonium salts, such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents that lead to faster reactions and less epimerization. hepatochem.compeptide.com

More recent developments include the use of borate esters, such as B(OCH₂CF₃)₃, which can act as effective catalysts for the direct amidation of unprotected amino acids, offering a more streamlined synthetic route. researchgate.netnih.govrsc.org There are also methods that circumvent traditional coupling reagents altogether, for example, through the formation of thioesters as intermediates. rsc.org

| Coupling Reagent Class | Examples | Common Additives | Key Advantages |

| Carbodiimides | DCC, EDC, DIC | HOBt, DMAP | Broad applicability, well-established. acs.orgpeptide.comnih.gov |

| Phosphonium Salts | PyAOP, PyBOP | Highly effective, especially for hindered couplings. hepatochem.compeptide.com | |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | DIPEA | Fast reaction times, minimal racemization. hepatochem.compeptide.com |

| Boron-based Catalysts | B(OCH₂CF₃)₃ | Enables direct amidation of unprotected amino acids. nih.govrsc.org |

Regioselectivity in Amide and Amino Group Reactions

Given that 6-aminohexanoic acid possesses both an amino and a carboxylic acid group, controlling which group reacts is paramount to avoid polymerization or the formation of undesired byproducts like lactams. mdpi.com Traditional approaches to achieve regioselectivity involve the use of protecting groups. rsc.org For the synthesis of Hexanamide, 6-amino-N-methyl-, the amino group of 6-aminohexanoic acid would typically be protected before the activation of the carboxylic acid and subsequent reaction with methylamine (B109427).

Multi-Step Synthesis Pathways and Sequential Functionalization of Hexanamide, 6-amino-N-methyl-

A plausible multi-step pathway could begin with the protection of the amino group of 6-aminohexanoic acid. This would be followed by the activation of the carboxylic acid group using a suitable coupling reagent, and then reaction with methylamine to form the N-methyl amide bond. The final step would be the removal of the protecting group from the amino terminus to yield the desired product.

Alternatively, a route could involve the initial N-methylation of the amino group of 6-aminohexanoic acid, followed by the amide bond formation. However, this approach would require careful control of the N-methylation step to achieve mono-methylation and would necessitate an amide coupling method that is compatible with a free carboxylic acid.

Sequential functionalization, often employed in solid-phase peptide synthesis, provides a powerful strategy for building molecules like Hexanamide, 6-amino-N-methyl- and its analogues. nih.govnih.govnih.gov In such an approach, 6-aminohexanoic acid could be anchored to a solid support, followed by the sequential addition of the methyl group and the formation of the terminal amino group, or vice versa. This methodology allows for easy purification at each step by simple filtration and washing of the solid support.

Strategies for Selective Introduction of Amine and Methyl Groups

A central challenge in synthesizing Hexanamide, 6-amino-N-methyl- is the selective N-methylation of the amide in the presence of a primary amine, or the introduction of the primary amine without affecting the N-methyl amide. Overcoming the tendency of primary amides and amines to undergo overalkylation is a significant hurdle. nih.govacs.org

Selective N-Methylation of a Precursor Amide:

One common strategy involves starting with 6-aminohexanamide (B1206404) and selectively methylating the amide nitrogen. This requires differentiating the nucleophilicity of the amide nitrogen from the primary amine nitrogen.

Using Quaternary Ammonium Salts: A modern approach utilizes quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as safe and easy-to-handle solid methylating agents. acs.orgorganic-chemistry.org These reagents, when used with a mild base like cesium carbonate (Cs₂CO₃), demonstrate excellent monoselectivity for the N-methylation of amides, preventing the undesired overalkylation that can occur with traditional reagents like methyl iodide. acs.orgorganic-chemistry.org This method's high functional group tolerance makes it suitable for late-stage methylation of complex molecules. organic-chemistry.org

Ruthenium-Catalyzed Methylation with Methanol: An environmentally friendly method employs a Ruthenium(II) catalyst to facilitate N-methylation using methanol, a renewable and non-toxic C1 source. organic-chemistry.org This process is highly efficient and demonstrates excellent green chemistry metrics, including high atom economy and carbon efficiency. organic-chemistry.org Mechanistic studies suggest the reaction proceeds via methanol dehydrogenation and subsequent imine insertion. organic-chemistry.org

Protecting Group Strategies:

A more traditional, yet effective, approach involves the use of protecting groups. The primary amine of a precursor like 6-aminohexanoic acid or its ester can be protected (e.g., as a Boc or Cbz derivative). The carboxylic acid is then converted to the N-methyl amide, followed by deprotection of the primary amine. N-acylation or the use of carbamoyl protecting groups enhances the acidity of the amide NH, allowing for deprotonation and subsequent alkylation. monash.edu

Table 1: Comparison of Selective N-Methylation Strategies

| Method | Methylating Agent | Catalyst/Reagent | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Quaternary Ammonium Salts | Phenyl trimethylammonium iodide (PhMe₃NI) | Cs₂CO₃ | High monoselectivity, safe, solid reagent, good functional group tolerance. acs.orgorganic-chemistry.org | Prevents bis-methylation, which is a common side reaction with traditional agents. acs.org |

| Catalytic Methylation | Methanol | Ruthenium(II) complex | Sustainable, high atom economy, uses renewable feedstock. organic-chemistry.org | Methanol acts as both the C1 source and a hydrogen donor in the catalytic cycle. organic-chemistry.org |

| Protecting Group Chemistry | Methyl Iodide / Dimethyl Sulfate | NaH / Strong Base | Well-established, reliable for complex substrates. | The most broadly applied method involves N-acyl or N-carbamoyl protection followed by methylation with NaH and methyl iodide. monash.edu |

Tandem Reactions and One-Pot Synthesis Approaches

Iridium-Catalyzed Tandem Amidation/Amine Synthesis: An iridium(III)-catalyzed tandem reaction can synthesize amides and amines from esters in a solvent-free, one-pot process. kaist.ac.kr This "hydrogen autotransfer" protocol has a high atom economy, producing water as the only byproduct. kaist.ac.kr This could be adapted to first form the N-methyl amide from an appropriate ester and methylamine, followed by subsequent modifications.

Electrolysis-Paired Tandem Synthesis: Innovative approaches using electrolysis enable the modular synthesis of amides through processes like cathodic CO-relayed aminocarbonylation. researchgate.net Such systems can produce value-added amide compounds with high isolated yields. researchgate.net

Dehydrative Coupling–Reductive Cyclization: Triflic anhydride can be used as an amide activating reagent to facilitate a one-pot synthesis of N-heterocycles from secondary amides. rsc.org This principle of in-situ amide activation could be adapted for intermolecular reactions to build the Hexanamide, 6-amino-N-methyl- scaffold.

Derivatization and Structural Modification of Hexanamide, 6-amino-N-methyl- Scaffold

The presence of two distinct functional groups—a primary amine at the C6 position and an N-methyl amide—allows for diverse structural modifications, enabling the synthesis of a library of analogues for various applications.

Synthesis of Analogues with Varied Alkyl Chain Lengths and Branching

Modifying the length and branching of the alkyl backbone can significantly influence the molecule's properties. Synthesis of these analogues can be achieved by starting with different amino acid precursors.

Starting Material Variation: By substituting 6-aminohexanoic acid with other ω-amino acids (e.g., 5-aminopentanoic acid, 7-aminoheptanoic acid, or branched-chain variants), a homologous series of analogues can be synthesized using the methodologies described previously.

Reductive Functionalization of Lactams: An alternative route involves the catalytic reductive functionalization of lactams. nih.gov This allows for the introduction of branching and other functionalities onto the cyclic precursor before ring-opening to yield the linear amino amide.

Table 2: Potential Analogues of Hexanamide, 6-amino-N-methyl-

| Analogue Name | Structure | Precursor Amino Acid |

|---|---|---|

| Pentanamide, 5-amino-N-methyl- | H₂N-(CH₂)₄-CO-NHCH₃ | 5-Aminopentanoic acid |

| Heptanamide, 7-amino-N-methyl- | H₂N-(CH₂)₆-CO-NHCH₃ | 7-Aminoheptanoic acid |

| Octanamide, 8-amino-N-methyl- | H₂N-(CH₂)₇-CO-NHCH₃ | 8-Aminooctanoic acid |

| Hexanamide, 6-amino-N-ethyl- | H₂N-(CH₂)₅-CO-NHCH₂CH₃ | 6-Aminohexanoic acid |

Functionalization at the Primary Amine (C6) and N-Methyl Amide Sites

The reactivity of the terminal primary amine and the secondary N-methyl amide group differ significantly, allowing for selective derivatization.

Functionalization of the C6 Primary Amine: The primary amine is a versatile site for modification. Derivatization methods can render amino acids more amenable for analysis or introduce new functionalities. nih.govsigmaaldrich.com

Acylation: Reaction with acyl chlorides or anhydrides can introduce various acyl groups, forming a new amide bond. mdpi.commasterorganicchemistry.com

Alkylation: Reductive amination with aldehydes or ketones, or reaction with alkyl halides, can introduce new alkyl groups. nih.gov

Carbamate Formation: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react specifically with primary amines to form stable, fluorescent derivatives, a technique often used in analytical chemistry. nih.govnih.govchemrxiv.org

Functionalization at the N-Methyl Amide Site: The N-methyl amide is significantly less reactive than the primary amine due to the delocalization of the nitrogen lone pair into the carbonyl group. mdpi.com While direct functionalization is challenging, advanced methods can achieve this.

Deoxygenative Functionalization: Photochemical deoxygenative transformations can convert secondary amides into α-branched secondary amines. nih.gov This involves activating the amide oxygen with an agent like triflic anhydride to form an N-alkyl iminium ion, which can then be functionalized. nih.govnih.gov

Reduction to Amines: The amide can be selectively reduced to a tertiary amine (N-methyl-N-(6-aminohexyl)amine) using various reducing agents, such as hydrosilanes with a ruthenium catalyst. strath.ac.ukresearchgate.net

Biocatalytic Approaches to Amide Bond Formation for Derivatives

Enzymatic methods for amide bond formation offer a green and highly selective alternative to traditional chemical synthesis, operating under mild, aqueous conditions. rsc.orgnih.govmanchester.ac.uk

Hydrolase-Catalyzed Synthesis: Enzymes like lipases, proteases, and penicillin G acylase (PGA), which normally hydrolyze amide bonds, can be used in reverse to synthesize them. rsc.orgnih.gov Using low-water systems or organic solvents can shift the reaction equilibrium toward amide formation. rsc.org Candida antarctica lipase (B570770) B (CALB) is a robust biocatalyst for the direct amidation of carboxylic acids with amines in green solvents. mdpi.com

ATP-Dependent Ligases: In nature, many amide bonds are formed by ATP-dependent enzymes. nih.gov

Amide Bond Synthetases (ABSs): These enzymes activate a carboxylic acid substrate and catalyze its coupling with an amine. rsc.org For example, the ABS enzyme McbA has shown promiscuity for its carboxylic acid substrate, allowing it to couple with a range of primary amines. rsc.org

N-Acyltransferases (NATs): These enzymes are involved in biosynthetic pathways where a carboxylic acid is first activated (e.g., to a CoA-thioester or a methyl ester) and then coupled to an amine by the NAT. rsc.org

Chemoenzymatic One-Pot Systems: A synergistic approach combines biocatalysis and chemocatalysis in a single vessel. For instance, a nitrile hydratase can convert a nitrile precursor to a primary amide, which is then coupled with an aryl halide via in-situ Cu-catalyzed N-arylation to form a functionalized amide product. nih.gov This strategy provides an orthogonal route to amide synthesis. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations of Hexanamide, 6 Amino N Methyl

Amide Functional Group Reactivity Studies

The amide group in Hexanamide (B146200), 6-amino-N-methyl- is a secondary amide, characterized by a nitrogen atom bonded to a carbonyl carbon and a methyl group. Amides are generally the least reactive of the carboxylic acid derivatives due to resonance stabilization. futurelearn.comwikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, forming a partial double bond between the carbon and nitrogen. This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. futurelearn.com

Despite their stability, amides can be hydrolyzed to their constituent carboxylic acid and amine components under harsh conditions, such as heating in strong acidic or basic aqueous solutions. wikipedia.orgyoutube.comchemguide.co.uk These reactions are typically irreversible. wikipedia.orgyoutube.com

Acid-Catalyzed Hydrolysis Under acidic conditions, the hydrolysis of Hexanamide, 6-amino-N-methyl- yields 6-aminohexanoic acid and methylammonium (B1206745) ions. The reaction requires heat and is catalyzed by the acid. chemguide.co.ukjove.com

The mechanism proceeds through several steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comjove.com The nitrogen atom of an amide is generally not basic because its lone pair is involved in resonance. youtube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. jove.comlibretexts.org

Proton Transfer: A proton is transferred from the oxygen atom of the former water molecule to the nitrogen atom of the amide group. This converts the methylamino group into a better leaving group (methylamine). libretexts.orgkhanacademy.org

Elimination of the Leaving Group: The carbonyl double bond reforms, leading to the expulsion of methylamine (B109427) as the leaving group. jove.comkhanacademy.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or the liberated methylamine. Under the acidic conditions, the methylamine is immediately protonated to form a methylammonium ion, which is not nucleophilic, driving the reaction to completion. youtube.comlibretexts.org

Base-Promoted Hydrolysis In the presence of a strong base like sodium hydroxide (B78521) and heat, Hexanamide, 6-amino-N-methyl- is hydrolyzed to a salt of 6-aminohexanoic acid and methylamine. wikipedia.orgjove.com This reaction is considered base-promoted rather than base-catalyzed because the hydroxide ion is consumed in the reaction. libretexts.org

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution reaction, forming a tetrahedral alkoxide intermediate. jove.comlibretexts.org

Elimination of the Leaving Group: The carbonyl group reforms, and the amide ion (⁻NHCH₃) is eliminated as the leaving group. This is generally an unfavorable step as the amide ion is a very strong base and thus a poor leaving group. libretexts.orgchemistrysteps.com

| Hydrolysis Type | Reagents & Conditions | Products | Key Mechanistic Feature |

|---|---|---|---|

| Acid-Catalyzed | Dilute Acid (e.g., H₂SO₄, HCl), H₂O, Heat | 6-Aminohexanoic acid + Methylammonium ion (CH₃NH₃⁺) | Protonation of carbonyl oxygen activates the amide. jove.com |

| Base-Promoted | Aqueous Base (e.g., NaOH), Heat | Sodium 6-aminohexanoate (B3152083) + Methylamine (CH₃NH₂) | Irreversible deprotonation of the carboxylic acid drives the reaction. libretexts.org |

Nucleophilic Substitution Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives. However, for amides, this reaction is significantly slower than for more reactive derivatives like acid chlorides or anhydrides. futurelearn.comlibretexts.org The stability of the amide bond means that the N-methylamino group (⁻NHCH₃) is a poor leaving group. libretexts.org

Reactions typically require either activation of the amide or highly reactive nucleophiles.

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard or organolithium reagents can add to the amide carbonyl. However, unlike with esters, the reaction with N-methoxy-N-methyl (Weinreb) amides can be stopped at the ketone stage because the initial tetrahedral intermediate is stabilized by chelation. chemistrysteps.com For a standard N-methyl amide like Hexanamide, 6-amino-N-methyl-, reactions with such strong nucleophiles can be complex and may lead to over-addition or side reactions.

Reduction to Amines: A common transformation is the reduction of the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The carbonyl oxygen is ultimately eliminated as a leaving group (after coordination to an aluminum species), yielding a secondary amine at the former amide site, resulting in N-methyl-1,6-hexanediamine. libretexts.org

Electrophilic Substitution Electrophiles react with the amide at the carbonyl oxygen rather than the nitrogen, due to the delocalization of the nitrogen's lone pair. wikipedia.org Protonation, as seen in acid-catalyzed hydrolysis, is a prime example. wikipedia.org The interaction with an electrophile at the oxygen atom makes the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles. libretexts.org This principle is the basis for amide activation. For instance, in some synthetic procedures, amides are activated by conversion to an acyl phosphate (B84403) intermediate, which is much more reactive to nucleophilic attack. libretexts.org

| Reaction Type | Reagent | Resulting Functional Group | Mechanistic Note |

|---|---|---|---|

| Nucleophilic Substitution (Reduction) | LiAlH₄ | Secondary Amine | The carbonyl oxygen is eliminated, and the C=O is reduced to CH₂. libretexts.org |

| Electrophilic Attack | H⁺ or Lewis Acid | Protonated/Activated Amide | Increases the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org |

The cleavage of the C-N sigma bond in an amide is a challenging transformation because amide bonds are exceptionally stable. wikipedia.org This stability is fundamental to the structure of proteins. For unstrained, acyclic amides like Hexanamide, 6-amino-N-methyl-, this bond is particularly robust.

Recent research has developed methods to cleave these inert bonds, though they often require specific substrates or harsh conditions:

Reductive Cleavage: Powerful single-electron transfer (SET) reagents can achieve C-N bond cleavage. For example, systems like sodium dispersions with 15-crown-5 (B104581) or thulium(II) iodide (TmI₂) in alcohol have been used to reductively cleave C-N bonds in certain amides. mdpi.comresearchgate.net These methods are highly specialized and demonstrate the difficulty of this transformation.

Strain-Driven Cleavage: In highly strained systems, such as N-acylazetidines (four-membered rings), the ring strain provides a driving force for C-N bond cleavage under reductive conditions. mdpi.com This is not directly applicable to the acyclic Hexanamide, 6-amino-N-methyl-.

It is important to distinguish this C-N sigma bond cleavage from the C-N bond cleavage that occurs during hydrolysis, where the cleavage is part of a nucleophilic acyl substitution pathway and involves the pi bond of the carbonyl. Direct cleavage of the C-N single bond without involving the carbonyl pi system is not a typical reaction pathway for this compound under normal laboratory conditions. mdpi.com

Reactivity of the 6-Amino Group in Hexanamide, 6-amino-N-methyl-

The terminal primary amino group (-NH₂) is a nucleophilic and basic center. msu.edu Its reactivity is characteristic of primary alkylamines and provides a site for a variety of chemical transformations. thesciencehive.co.ukchemrevise.org

The lone pair of electrons on the nitrogen of the 6-amino group makes it a potent nucleophile, allowing it to react with a range of electrophiles.

Amination: This term can refer to reactions where the amino group acts as a nucleophile to form new bonds. For example, it can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (like NaBH₃CN) to form secondary or tertiary amines at the 6-position. It can also participate in addition reactions with Michael acceptors. google.com

Acylation: The primary amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction. chemrevise.org This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl), results in the formation of a new amide bond, yielding a molecule with two amide functionalities.

Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the primary amine. msu.edu However, this reaction is often difficult to control. The initially formed secondary amine is also nucleophilic and can react further with the alkyl halide, leading to a mixture of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. chemrevise.org To achieve mono-alkylation, specific strategies such as using a large excess of the initial amine or employing protecting group chemistry are often necessary.

| Reaction Type | Electrophile | Product at 6-Position | Key Consideration |

|---|---|---|---|

| Acylation | Acyl Chloride (R'-COCl) | N-Acyl derivative (Disubstituted Amide) | A highly reliable and common reaction for primary amines. chemrevise.org |

| Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine, Quaternary Salt | Prone to over-alkylation, leading to product mixtures. chemrevise.org |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | A controlled method for N-alkylation. msu.edu |

The bifunctional nature of Hexanamide, 6-amino-N-methyl- makes it a prime candidate for intramolecular reactions. The terminal 6-amino group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the amide at the 1-position.

This intramolecular nucleophilic attack would lead to a cyclization reaction, forming a seven-membered heterocyclic ring known as a 1-methyl-1,4-diazepan-7-one. The reaction would proceed via a tetrahedral intermediate, followed by the elimination of methylamine. Such intramolecular cyclizations are often driven by the formation of a thermodynamically stable five-, six-, or seven-membered ring and can be promoted by heat. Kinetic studies on related ω-amino amides have shown that such cyclizations can be subject to both acid and base catalysis, with the rate being influenced by factors such as steric hindrance around the reacting centers. psu.edu The formation of medium-sized rings (like the seven-membered ring here) can sometimes be challenging but is feasible, especially when electron-donating groups are present or under specific catalytic conditions. acs.org

N-Methyl Group Specific Transformations and Stability

The N-methyl group of amides can undergo oxidation, leading to various degradation products. While specific studies on "Hexanamide, 6-amino-N-methyl-" are not extensively documented, the oxidation of tertiary amides has been investigated, providing insights into the probable pathways. ulisboa.pt For instance, oxidation can lead to N-demethylation, a common metabolic pathway for many N-methylated compounds in biological systems. This process can be catalyzed by enzymes or chemical oxidants. ulisboa.pt

One potential degradation pathway involves the enzymatic or chemical oxidation of the N-methyl group to a hydroxymethyl intermediate, which is unstable and can subsequently decompose to yield the corresponding N-dealkylated amide and formaldehyde. researchgate.net In the context of atmospheric chemistry, N-methylamides can react with hydroxyl radicals, which can lead to the abstraction of a hydrogen atom from the N-methyl group, initiating a series of degradation reactions. whiterose.ac.ukresearchgate.net

Another possible transformation is the Hofmann rearrangement, where a primary amide reacts with bromine and a base to form a primary amine with one less carbon atom. wikipedia.orglibretexts.org While "Hexanamide, 6-amino-N-methyl-" is a secondary amide and thus not a direct substrate for the classical Hofmann rearrangement, related degradation pathways involving the amide functionality could be envisaged under specific conditions.

The stability of the N-methyl group is also influenced by the presence of other functional groups. The primary amino group at the 6-position of the hexanamide chain could potentially interact with the amide functionality, although significant intramolecular catalysis or degradation pathways arising from this interaction would depend on the specific reaction conditions and the conformational flexibility of the molecule.

Table 1: Potential Oxidation and Degradation Reactions of the N-Methyl Moiety

| Reaction Type | Reagents/Conditions | Probable Products |

| N-Demethylation | Oxidizing agents (e.g., KMnO4, CrO3), Enzymatic oxidation | 6-aminohexanamide (B1206404), Formaldehyde |

| Radical-initiated Degradation | Hydroxyl radicals (OH·) | Various degradation products |

| C–N Bond Cleavage | Organometallic reagents | Ketones (Weinreb ketone synthesis analogue) chinesechemsoc.org |

Stereochemical Influence of the N-Methyl Substituent (if applicable)

The presence of the N-methyl group can have a significant influence on the stereochemistry of the amide bond. In N-methylated amides, there is a possibility of cis/trans isomerism around the C-N amide bond due to its partial double bond character. For N-methylbenzanilides, it has been shown that the cis-amide form can be predominant in solution. nih.gov The introduction of a methyl group on the nitrogen can destabilize the cis-amide conformation, leading to an increased proportion of the trans-amide conformer. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

Kinetic and spectroscopic studies are powerful tools for understanding the detailed mechanisms of chemical reactions involving amides.

Transition state theory provides a framework for understanding the energy barriers and pathways of chemical reactions. For amide hydrolysis, computational studies have been used to analyze the transition state structures and free energy barriers. nih.gov These studies often involve calculating the geometries of reactants, transition states, and products. researchgate.net For instance, in the base-catalyzed hydrolysis of N-methylacetamide, the calculated free energy barrier is in good agreement with experimental values. nih.gov

Reaction coordinate studies, often performed computationally, can map the energy profile of a reaction as it proceeds from reactants to products. ucsb.edumarshall.edu These studies can identify key intermediates and transition states, providing a detailed picture of the reaction mechanism. For reactions involving N-methylamines, computational studies have been used to investigate reaction pathways and transition states. researchgate.net For example, in the reaction of methylamine with other molecules, the formation of a reactant complex before reaching the transition state is a common feature in the gas phase. ucsb.edumarshall.edu

Table 2: Calculated Free Energy Barriers for Base-Catalyzed Hydrolysis of Amides

| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) | Reference |

| Formamide | 21.6 | 21.2 | nih.gov |

| N-Methylacetamide | 22.7 | 21.5 | nih.gov |

| N,N-Dimethylformamide (DMF) | 23.1 | 22.6 | nih.gov |

| N,N-Dimethylacetamide (DMA) | 26.0 | 24.1 | nih.gov |

Note: Data for "Hexanamide, 6-amino-N-methyl-" is not available; this table provides context from related compounds.

Influence of Catalysis on Reaction Pathways

Catalysis can significantly alter the reaction pathways and rates of transformations involving amides. For instance, transition metal catalysts, such as those based on nickel, can activate the C-N bond of amides for cross-coupling reactions. nih.gov The nature of the N-substituents on the amide has been shown to have a profound influence on the efficiency of these catalytic transformations. nih.gov

Homogeneous and heterogeneous catalysts, including ruthenium and cobalt complexes, have been employed for the synthesis of N-methylated amides from various precursors like nitriles and aldoximes. acs.orgresearchgate.net Kinetic studies of these catalytic reactions, including kinetic isotope effect (KIE) studies, have helped to elucidate the reaction mechanisms. For example, a KIE study suggested that the activation of the C-H bond of methanol (B129727) was a kinetically important step in a cobalt-catalyzed conversion of nitriles to N-methylated amides. acs.org

Spectroscopic techniques such as UV-Visible, NMR, and Raman spectroscopy are invaluable for studying catalytic reactions. acs.orgresearchgate.net For example, proton NMR has been used to observe the formation of Ru-H intermediates in catalytic N-alkylation reactions. researchgate.net Spectroscopic and electrochemical studies have also been used to characterize the interaction between metal complexes and N-methylamide-containing ligands. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Hexanamide, 6 Amino N Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for determining the precise connectivity and spatial arrangement of atoms within the Hexanamide (B146200), 6-amino-N-methyl- molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map can be assembled.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, particularly for the methylene-rich hexanamide backbone. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) would reveal scalar couplings between adjacent protons, allowing for the tracing of the entire aliphatic chain from the C2 methylene group adjacent to the amide carbonyl to the C6 methylene group next to the terminal amino function.

Table 1: Expected 2D NMR Correlations for Structural Assignment of Hexanamide, 6-amino-N-methyl-

| Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| ¹H-¹H COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H5 ↔ H6 | Confirms the connectivity of the -(CH₂)₄- alkyl chain. |

| Amide N-H ↔ N-CH₃ | Confirms the proximity of the amide proton and the N-methyl group. | |

| ¹H-¹³C HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6 | Assigns each proton to its directly bonded carbon in the alkyl chain. |

| N-CH₃ protons ↔ N-CH₃ carbon | Confirms the N-methyl group's ¹H and ¹³C signals. | |

| ¹H-¹³C HMBC | N-CH₃ protons ↔ C1 (carbonyl) | Confirms the site of N-methylation at the amide nitrogen. |

| H2 protons ↔ C1 (carbonyl), C3, C4 | Confirms the position of the methylene group adjacent to the carbonyl. |

The amide bond in Hexanamide, 6-amino-N-methyl- possesses partial double-bond character due to resonance, which restricts rotation around the C-N bond. nanalysis.comazom.com This restricted rotation can lead to the existence of cis and trans isomers, which may be observable by NMR at room temperature if the rotation is slow on the NMR timescale. libretexts.orgmdpi.com

Dynamic NMR (DNMR) studies, involving the acquisition of spectra at variable temperatures, can be employed to investigate this rotational barrier. acs.orglibretexts.org At low temperatures, distinct signals for the cis and trans conformers might be resolved. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal when the rotation becomes rapid. nanalysis.com Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational process. cdnsciencepub.com

Furthermore, DNMR can be used to study the rates of proton exchange for the primary amine (-NH₂) and the secondary amide (-NH-) protons with solvent molecules, providing insight into solvent accessibility and hydrogen bonding interactions. nih.gov

Should Hexanamide, 6-amino-N-methyl- exist in a crystalline or polycrystalline form, solid-state NMR (ssNMR) would offer valuable information about its structure and packing in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs (distinct crystalline forms) or non-equivalent molecules within the crystal's unit cell, which would manifest as a splitting or multiplication of signals compared to the solution-state NMR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of Hexanamide, 6-amino-N-methyl-. The molecular formula of the compound is C₇H₁₆N₂O. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically within a few parts per million, ppm).

This exact mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For Hexanamide, 6-amino-N-methyl-, the protonated molecule [M+H]⁺ would be analyzed. The calculated exact mass provides a critical piece of evidence for confirming the compound's identity.

Table 2: Calculated Exact Masses for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₁₆N₂O | 144.1263 |

| [M+H]⁺ | C₇H₁₇N₂O⁺ | 145.1341 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 145.1) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure.

The fragmentation of Hexanamide, 6-amino-N-methyl- is expected to be directed by its two functional groups: the terminal primary amine and the N-methyl amide. whitman.edu Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the terminal amino group, leading to the formation of a stable immonium ion. Cleavage of the C5-C6 bond would result in the loss of CH₂NH₂ and a fragment at m/z 114, or the formation of a [CH₂=NH₂]⁺ ion at m/z 30. libretexts.orgyoutube.com

Cleavage of the amide bond (C1-N bond), which is a common fragmentation pathway for amides. rsc.org This would lead to the formation of an acylium ion [C₅H₁₀CONHCH₃]⁺ or fragments resulting from the loss of the N-methylamino group.

Sequential loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃).

By piecing together the observed fragment ions, a detailed and confident confirmation of the proposed structure can be achieved.

Table 3: Predicted Key Fragment Ions in MS/MS Spectrum of [Hexanamide, 6-amino-N-methyl- + H]⁺

| Predicted m/z | Possible Ion Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 128 | [M+H - NH₃]⁺ | Loss of ammonia from the terminal amino group. |

| 114 | [M+H - CH₄N]⁺ | Alpha-cleavage with loss of methylamine (B109427) from the amide terminus. |

| 86 | [C₄H₉N₂O]⁺ | Cleavage of the alkyl chain. |

| 72 | [CH₃NHCOC₂H₄]⁺ | Cleavage of the alkyl chain with charge on the amide fragment. |

| 44 | [CH₃NH₂]⁺ | Formation of methyl immonium ion. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds. For Hexanamide, 6-amino-N-methyl-, the key functional groups—the primary amino group (-NH₂) and the N-methyl substituted secondary amide group (-C(=O)NH(CH₃))—exhibit characteristic vibrational frequencies.

The vibrational spectrum of Hexanamide, 6-amino-N-methyl- is expected to be dominated by the absorption bands corresponding to its primary amino and secondary amide functionalities.

Amino Group Vibrations: Primary aliphatic amines typically display two distinct N-H stretching bands in the region of 3400-3500 cm⁻¹ due to asymmetric and symmetric stretching modes. libretexts.org Another characteristic absorption for primary amines is the NH₂ scissoring (bending) mode, which gives rise to a strong band between 1550 and 1650 cm⁻¹. libretexts.org The C-N stretching vibration for aliphatic amines is generally found in the 1000 to 1250 cm⁻¹ range. libretexts.org

Amide Group Vibrations: Secondary amides, such as the N-methyl amide group in the target molecule, exhibit a single N-H stretching band, typically between 3370 and 3170 cm⁻¹. spectroscopyonline.com The most prominent feature of an amide is the C=O stretching vibration, known as the Amide I band, which is expected to appear in the range of 1680 to 1630 cm⁻¹. spectroscopyonline.com The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is another diagnostic peak for secondary amides, typically observed between 1570 and 1515 cm⁻¹. spectroscopyonline.com In Raman spectroscopy, the amide I band is also a strong feature, while the amide III band, which involves C-N stretching and N-H bending, is often more prominent than in IR spectra. researchgate.net

The following interactive table summarizes the expected characteristic vibrational frequencies for Hexanamide, 6-amino-N-methyl-.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | Weak |

| Symmetric N-H Stretch | 3300 - 3400 | Weak | |

| NH₂ Scissoring (Bend) | 1550 - 1650 | Moderate | |

| C-N Stretch | 1000 - 1250 | Moderate | |

| Secondary Amide (-CONHCH₃) | N-H Stretch | 3170 - 3370 | Moderate |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | |

| N-H Bend + C-N Stretch (Amide II) | 1515 - 1570 | Moderate | |

| C-N Stretch + N-H Bend (Amide III) | 1250 - 1350 | Strong |

Modern infrared spectroscopy techniques have surpassed the diffraction limit, enabling chemical analysis at the micro and nanoscale. Optical Photothermal Infrared (O-PTIR) spectroscopy and Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy are two such powerful methods that could be applied to study Hexanamide, 6-amino-N-methyl-.

O-PTIR combines the principles of IR spectroscopy with a visible laser to achieve high-resolution chemical imaging, with a spatial resolution on the order of 0.5 μm. nih.gov This non-contact technique would allow for the analysis of the distribution of Hexanamide, 6-amino-N-methyl- in heterogeneous samples without the need for extensive sample preparation.

AFM-IR provides even higher spatial resolution, capable of obtaining IR spectra at the nanoscale. This technique utilizes an atomic force microscope tip to detect the thermal expansion of a sample upon absorption of infrared radiation. For a sample of Hexanamide, 6-amino-N-methyl-, AFM-IR could be used to study nanoscale features, such as the chemical composition of individual crystals or domains within a polymorphic sample.

X-ray Crystallography for Precise Molecular Structure and Crystal Packing

Obtaining a single crystal of sufficient quality is a prerequisite for single-crystal X-ray diffraction analysis. msu.edu For Hexanamide, 6-amino-N-methyl-, this would likely involve slow evaporation of a suitable solvent or other crystallization techniques. A successful crystallographic analysis would reveal the precise molecular geometry, including the conformation of the hexyl chain and the planarity of the amide group.

Furthermore, the formation of salts or co-crystals with other molecules could be explored. For example, the primary amino group could be protonated with an acid to form a salt, which may have different crystal packing and physical properties. Single-crystal X-ray diffraction of such derivatives would provide valuable insights into intermolecular interactions, such as hydrogen bonding involving the amino and amide groups.

The following interactive table presents typical bond lengths that would be expected for Hexanamide, 6-amino-N-methyl- based on data from similar small organic molecules.

| Bond | Expected Bond Length (Å) |

| C-C (aliphatic) | 1.52 - 1.54 |

| C-N (amine) | 1.46 - 1.48 |

| C-N (amide) | 1.32 - 1.34 |

| C=O (amide) | 1.23 - 1.25 |

| N-H (amine) | 0.99 - 1.01 |

| N-H (amide) | 1.00 - 1.02 |

| C-H | 1.08 - 1.10 |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of hydrogen bonding, such as aliphatic amides. acs.org Different polymorphs of Hexanamide, 6-amino-N-methyl- would exhibit distinct crystal structures, leading to variations in their physical properties, including melting point, solubility, and stability.

The study of polymorphism is crucial for understanding the solid-state behavior of a compound. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy can be employed to identify and characterize different polymorphic forms. For Hexanamide, 6-amino-N-methyl-, it is conceivable that different crystallization conditions could lead to the formation of various polymorphs with unique hydrogen bonding networks.

Advanced Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For a polar molecule like Hexanamide, 6-amino-N-methyl-, which contains both an amino and an amide group, several advanced chromatographic methods would be applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile technique for separating compounds based on their hydrophobicity. For Hexanamide, 6-amino-N-methyl-, a C18 or a polar-embedded column could be employed. The Ascentis Express RP-Amide column, for instance, is designed to provide alternative selectivity for polar compounds and can improve peak shape for basic analytes like amines. sigmaaldrich.com Hydrophilic Interaction Chromatography (HILIC) is another powerful HPLC mode for the separation of highly polar compounds. waters.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, which is ideal for retaining and separating polar analytes like amino amides. Detection could be achieved using a variety of detectors, including UV-Vis (if a chromophore is present or after derivatization), evaporative light scattering detection (ELSD), or mass spectrometry (MS).

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the direct analysis of Hexanamide, 6-amino-N-methyl- by GC might be challenging due to its polarity and potential for thermal degradation, derivatization of the amino and amide groups could enhance its volatility and improve chromatographic performance. GC coupled with mass spectrometry (GC-MS) would provide both separation and structural information, making it a powerful tool for identification and quantification. google.comresearchgate.net

The following interactive table outlines potential advanced chromatographic methods for the analysis of Hexanamide, 6-amino-N-methyl-.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

| Reversed-Phase HPLC | C18, C8, Polar-Embedded (e.g., RP-Amide) | Acetonitrile/Methanol (B129727) and Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | UV-Vis, ELSD, MS |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Silica, Zwitterionic | High organic content (e.g., acetonitrile) with a small amount of aqueous buffer | UV-Vis, ELSD, MS |

| Gas Chromatography (with derivatization) | Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary columns | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification and purity assessment of Hexanamide, 6-amino-N-methyl-. A reverse-phase HPLC (RP-HPLC) approach is generally well-suited for compounds with the polarity of Hexanamide, 6-amino-N-methyl-.

Method Development:

A common starting point for developing an HPLC method for a compound like Hexanamide, 6-amino-N-methyl- would be to use a C18 column, which is a versatile stationary phase capable of separating a wide variety of organic molecules. sielc.com The mobile phase would typically be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The aqueous component of the mobile phase would be buffered to control the ionization state of the primary amine group, which is crucial for achieving symmetrical peak shapes and reproducible retention times. A common choice for the aqueous phase is water containing a small amount of an acid, such as formic acid or phosphoric acid, to maintain a low pH and ensure that the amine group is protonated. sielc.comsielc.com For applications that require detection by mass spectrometry (MS), volatile buffers like formic acid or ammonium acetate are preferable to non-volatile buffers like phosphoric acid. sielc.comsielc.com

Optimization:

To achieve the best possible separation of the target analyte from any impurities, the HPLC method would need to be optimized by systematically adjusting several parameters. These parameters include:

Mobile Phase Composition: The ratio of the organic solvent to the aqueous buffer would be optimized to control the retention time of Hexanamide, 6-amino-N-methyl-. A gradient elution, in which the concentration of the organic solvent is increased over the course of the analysis, would likely be used to ensure that all components are eluted with good peak shapes.

pH of the Aqueous Phase: The pH of the mobile phase will have a significant impact on the retention of the analyte due to the presence of the primary amine. A systematic study of the effect of pH would be necessary to determine the optimal value for resolution and peak shape.

Column Temperature: The temperature of the column can affect the viscosity of the mobile phase and the kinetics of the separation. Maintaining a constant and optimized temperature is important for achieving reproducible results.

Detector: A UV detector would be a common choice for detecting this compound, although its chromophore is not particularly strong. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used. For certain N-methylated compounds, post-column derivatization followed by fluorescence detection can be employed to enhance sensitivity. epa.gov

Hypothetical HPLC Method Parameters and Results:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Hypothetical Retention Time for Hexanamide, 6-amino-N-methyl-: 7.5 min

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

The direct analysis of Hexanamide, 6-amino-N-methyl- by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar primary amine and an amide group, which can lead to poor peak shape and adsorption onto the GC column. labrulez.com Therefore, derivatization is generally necessary to increase the volatility and thermal stability of the analyte.

Derivatization:

Several derivatization reagents can be used to convert the primary amine and the amide N-H into less polar, more volatile groups. Common derivatization strategies include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) groups. vt.edu

Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to form trifluoroacetyl derivatives. labrulez.com

GC Method:

After derivatization, the resulting volatile derivative can be analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, would be suitable for separating the derivatized analyte. gdut.edu.cn The GC oven temperature program would be optimized to ensure good separation from any byproducts of the derivatization reaction and other components in the sample.

Hypothetical GC Method Parameters for a TMS Derivative:

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 280 °C |

Hypothetical Retention Time for TMS-derivatized Hexanamide, 6-amino-N-methyl-: 12.3 min

Preparative Chromatography for Compound Purification

For the isolation and purification of Hexanamide, 6-amino-N-methyl- on a larger scale, preparative chromatography is the method of choice. researchgate.net Similar to the analytical HPLC method, preparative reverse-phase chromatography is a suitable technique for this purpose.

Method Development and Scale-up:

The conditions developed for the analytical HPLC method can be scaled up for preparative separation. This process involves:

Column Selection: A preparative column with the same stationary phase (e.g., C18) but a larger internal diameter and particle size would be used to accommodate a higher sample load.

Mobile Phase: The same mobile phase composition as in the analytical method can be used, but the flow rate will be significantly higher to maintain a similar linear velocity.

Sample Loading: The amount of crude sample that can be loaded onto the column without compromising the separation needs to be determined through loading studies.

Fraction Collection: A fraction collector is used to collect the eluent at different time intervals. The fractions containing the purified compound are then identified, typically by analytical HPLC, and pooled together. The solvent is then removed, for example, by rotary evaporation or lyophilization, to obtain the pure compound.

For amides and peptides, preparative RP-HPLC is a common and effective purification technique. nih.govrsc.org

Hypothetical Preparative HPLC Run:

| Parameter | Value |

|---|---|

| Column | C18, 50 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 60% B in 30 min |

| Flow Rate | 50 mL/min |

| Sample Load | 500 mg of crude product |

| Detection | UV at 220 nm |

| Fraction Size | 25 mL |

Hypothetical Fractions containing pure product: 15-20

Computational Chemistry and Molecular Modeling of Hexanamide, 6 Amino N Methyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, vibrational frequencies, and energetics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. ajrconline.org Geometry optimization using DFT, commonly with functionals like B3LYP and basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. und.edu This process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Key vibrational modes for Hexanamide (B146200), 6-amino-N-methyl- would include N-H stretching of the primary amine, C=O stretching of the amide group, and various C-H and C-N bond vibrations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.35 Å |

| Bond Length | N-C (Methyl) | ~1.47 Å |

| Bond Length | C-C (Alkyl Chain) | ~1.54 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C (Amide) | ~120° |

For even greater accuracy in electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. While computationally more intensive than DFT, these methods provide benchmark-quality data for properties like ionization potential, electron affinity, and electronic transition energies. und.edu High-accuracy calculations are crucial for understanding the molecule's behavior in charge-transfer processes and its photochemical properties. These methods can refine the understanding of non-covalent interactions, which are critical for this molecule's behavior. rochester.edu

Molecular Dynamics Simulations for Conformational Space and Interactions

While quantum chemical calculations excel at describing static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a force field, providing a detailed picture of conformational changes and intermolecular interactions. nih.govnih.gov

MD simulations can map the potential energy surface associated with the rotation of key dihedral angles, identifying low-energy conformers and the energy barriers between them. researchgate.net This analysis is vital for understanding how the molecule's shape adapts to its environment, such as in a solvent or when interacting with other molecules. The flexibility of the alkyl chain is a key determinant of its physical properties and biological interactions.

Hexanamide, 6-amino-N-methyl- possesses functional groups capable of forming strong hydrogen bonds: the primary amine group (-NH2) acts as a hydrogen bond donor, while the amide oxygen (C=O) is an effective hydrogen bond acceptor. nih.gov The amide nitrogen, once deprotonated, can also act as an acceptor.

MD simulations can reveal the intricate network of intermolecular hydrogen bonds that form in the condensed phase. arxiv.org These simulations show that molecules can self-assemble into dimers, chains, or more complex three-dimensional networks. lincoln.ac.uknih.gov The formation of an intramolecular hydrogen bond between the terminal amino group and the amide oxygen is also possible, which would lead to a more compact, cyclic conformation. The strength and lifetime of these hydrogen bonds can be quantified from the simulation trajectories, providing insight into the material's stability and properties. arxiv.org

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting how and where a molecule is likely to react. By analyzing the electronic structure, one can identify the most reactive sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO indicates regions susceptible to electrophilic attack (electron donation), while the LUMO points to sites for nucleophilic attack (electron acceptance). chemrevlett.com For Hexanamide, 6-amino-N-methyl-, the HOMO is likely localized on the lone pair of the primary amine's nitrogen atom, making it a primary site for protonation and other electrophilic reactions. The LUMO is expected to be centered around the carbonyl carbon of the amide group, identifying it as the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. rsc.org Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. rsc.org

| Indicator | Predicted Location/Value | Implication |

|---|---|---|

| HOMO Energy | Relatively High | Good electron donor |

| LUMO Energy | Relatively Low | Good electron acceptor |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability and reactivity |

| Most Nucleophilic Site | Nitrogen of the terminal amino group | Site for reaction with electrophiles |

| Most Electrophilic Site | Carbon of the amide carbonyl group | Site for reaction with nucleophiles |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For Hexanamide, 6-amino-N-methyl-, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The electron density of the HOMO is expected to be localized around the terminal amino group (-NH2) and the nitrogen of the amide, indicating these are the primary sites for electrophilic attack (electron donation). Conversely, the LUMO's electron density would likely be concentrated around the carbonyl carbon of the amide group, marking it as the principal site for nucleophilic attack (electron acceptance).

Interactive Table 5.3.1: Hypothetical Frontier Molecular Orbital Energies for Hexanamide, 6-amino-N-methyl-

This table presents illustrative data calculated using a hypothetical Density Functional Theory (DFT) B3LYP/6-31G model.*

| Molecular Orbital | Energy (eV) | Description | Probable Localization |

| HOMO | -6.25 | Highest Occupied Molecular Orbital | Terminal Amino Group (-NH2) |

| LUMO | 2.15 | Lowest Unoccupied Molecular Orbital | Amide Carbonyl Carbon |

| HOMO-LUMO Gap | 8.40 | Energy difference (LUMO - HOMO) | N/A |

The calculated HOMO-LUMO gap of 8.40 eV suggests that Hexanamide, 6-amino-N-methyl- is a relatively stable molecule under normal conditions, requiring a significant amount of energy to undergo electronic excitation.

Reaction Pathway Prediction and Activation Energy Calculations

Computational methods are instrumental in mapping potential reaction pathways and calculating the associated energy barriers. This is typically achieved by locating transition states (TS) on the potential energy surface of a reaction. A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy signifies a faster reaction rate.

A common reaction involving amides is hydrolysis, which can be catalyzed by acid or base. A computational study of the acid-catalyzed hydrolysis of Hexanamide, 6-amino-N-methyl- would involve modeling the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. These calculations can elucidate the rate-determining step of the mechanism and provide a quantitative measure of the reaction's feasibility.

Interactive Table 5.3.2: Hypothetical Activation Energies for a Predicted Hydrolysis Pathway

This table shows illustrative energy values for the key steps in the acid-catalyzed hydrolysis of Hexanamide, 6-amino-N-methyl-.

| Reaction Step | Description | Relative Energy (kJ/mol) | Type |

| 1 | Protonation of Carbonyl Oxygen | -15.2 | Intermediate |

| 2 | Nucleophilic Attack by Water | 95.8 | Transition State (TS1) |

| 3 | Proton Transfer | 25.4 | Intermediate |

| 4 | C-N Bond Cleavage | 110.5 | Transition State (TS2) |

Based on this hypothetical data, the rate-determining step for the hydrolysis would be the cleavage of the C-N bond (Step 4), as it possesses the highest activation energy (110.5 kJ/mol).

Cheminformatics Approaches for Structural Analysis and Data Mining

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical structures and properties. These techniques are invaluable for identifying structure-activity relationships, assessing molecular similarity, and classifying compounds based on their structural features.

Structural Fingerprinting and Similarity Analysis with Known Amides/Amines

Structural fingerprints are bit strings that encode the structural features of a molecule. Each bit corresponds to the presence or absence of a specific substructure or topological feature. Once generated, these fingerprints can be used to rapidly calculate the similarity between molecules. The Tanimoto coefficient is a common metric for this purpose, ranging from 0 (no similarity) to 1 (identical molecules).

By generating a structural fingerprint for Hexanamide, 6-amino-N-methyl- and comparing it against a database of known amides and amines, we can quantify its similarity to other compounds. This analysis can help predict its biological activity or physical properties by analogy to well-characterized molecules. For instance, high similarity to a compound with a known pharmacological profile might suggest a similar activity for Hexanamide, 6-amino-N-methyl-.

Interactive Table 5.4.1: Hypothetical Similarity Analysis based on Morgan Fingerprints

This table displays the Tanimoto similarity coefficient between Hexanamide, 6-amino-N-methyl- and other representative molecules.

| Comparison Molecule | Molecular Class | Tanimoto Coefficient | Predicted Relationship |

| Hexanamide | Primary Amide | 0.78 | High structural similarity |

| N-methylpropanamide | Secondary Amide | 0.65 | Moderate structural similarity |

| 1,6-Hexanediamine | Diamine | 0.55 | Moderate similarity (shared backbone) |

| Acetylcholine | Ester, Quaternary Amine | 0.21 | Low structural similarity |

The results indicate a high degree of structural similarity to other linear amides, particularly Hexanamide, suggesting that they may share similar physical properties and engage in similar non-covalent interactions.

Integration of Machine Learning for Spectroscopic Data Interpretation

Machine learning (ML) models, particularly deep neural networks, are increasingly being used to predict and interpret complex spectroscopic data. By training on large databases of known molecules and their corresponding spectra (e.g., NMR, IR, Mass Spectrometry), these models can learn the intricate correlations between chemical structure and spectral output.

For Hexanamide, 6-amino-N-methyl-, an ML model could be used to predict its ¹³C and ¹H NMR chemical shifts. Such models take a representation of the molecular structure as input and output the predicted spectral values. This can be a powerful tool for structure verification or for identifying unknown compounds. For instance, if a sample is synthesized with the goal of producing Hexanamide, 6-amino-N-methyl-, comparing the experimentally measured NMR spectrum to the ML-predicted spectrum can provide strong evidence for the successful synthesis of the target structure. These predictions are often significantly faster than quantum mechanical calculations and can achieve high accuracy.

Interactive Table 5.5.1: Illustrative Machine Learning Prediction of ¹³C NMR Chemical Shifts

This table shows a hypothetical prediction of the ¹³C NMR spectrum for Hexanamide, 6-amino-N-methyl- generated by a trained Graph Neural Network model.